molecular formula C19H18N6O3 B2544666 7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540503-13-7

7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2544666
CAS No.: 540503-13-7
M. Wt: 378.392
InChI Key: DWMFGINZMSZSMB-UHFFFAOYSA-N
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Description

The compound 7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide (Molecular formula: C₂₀H₁₉N₅O₃; ChemSpider ID: 4808068) is a tetrazolo[1,5-a]pyrimidine derivative characterized by:

  • A 3-hydroxyphenyl substituent at position 7 of the pyrimidine core.
  • An N-(2-methoxyphenyl) carboxamide group at position 4.
  • A 5-methyl group on the dihydropyrimidine ring.

The structural features of this compound—particularly the hydroxyl and methoxy substituents—suggest unique electronic and solubility properties compared to analogs with halogenated or alkylated groups.

Properties

IUPAC Name

7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-11-16(18(27)21-14-8-3-4-9-15(14)28-2)17(12-6-5-7-13(26)10-12)25-19(20-11)22-23-24-25/h3-10,17,26H,1-2H3,(H,21,27)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMFGINZMSZSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)O)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic molecule with a unique fused tetrazole-pyrimidine structure. Its diverse functional groups, including hydroxyl and methoxy moieties, suggest significant potential for various biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H18N4O3\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_3

This molecular formula indicates the presence of multiple functional groups that enhance solubility and bioavailability. The hydroxyl group at the 3-position of the phenyl ring and the methoxy group at the 2-position are particularly noteworthy for their potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of the Tetrazole Ring : Utilizing hydrazine derivatives to form the tetrazole moiety.
  • Pyrimidine Linkage : Employing condensation reactions to create the pyrimidine structure.
  • Functional Group Modifications : Introducing hydroxyl and methoxy groups through selective reactions.

These methods allow for fine-tuning of the compound's biological properties, enhancing its therapeutic potential.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antitumor Activity : Compounds featuring tetrazole and pyrimidine rings have shown promise as inhibitors of various cancer cell lines.
  • Enzyme Inhibition : The presence of specific functional groups can enhance enzyme inhibitory activities, particularly against kinases involved in cancer progression.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
7-(4-Hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidineHydroxyl group at position 7Anticancer activity
5-Methyl-N-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidineLacks phenolic substituentsModerate enzyme inhibition
7-(3-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidineMethoxy group at position 7Antimicrobial properties

Case Studies and Research Findings

Recent studies have evaluated the biological activity of compounds similar to This compound . For instance:

  • In Vitro Antitumor Activity : Compounds were tested against various cancer cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). The IC50 values were determined using MTT assays. One notable finding was that derivatives with hydroxyl substitutions exhibited enhanced cytotoxicity compared to their methoxy counterparts .
  • Kinase Inhibition Studies : A specific derivative demonstrated an IC50 value of 13 nM against EGFR kinase, indicating potent inhibitory activity. This suggests that modifications to the side chains can significantly impact biological efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Hydroxyl and Methoxy Groups : These groups play a critical role in enhancing solubility and interaction with target proteins.
  • Substituent Positioning : The position of substituents on the aromatic rings significantly affects the compound's binding affinity to biological targets.

Scientific Research Applications

The compound 7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry. This article explores its potential applications, mechanisms of action, and relevant case studies.

Anticancer Activity

Research has indicated that compounds with similar structures may exhibit significant anticancer properties. For instance, the tetrazolo-pyrimidine derivatives have been studied for their ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study focusing on related tetrazolo-pyrimidines demonstrated their efficacy against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. The derivatives showed IC50 values in the low micromolar range, suggesting potent anticancer activity .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Similar compounds have been evaluated for their ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Mechanism of Action:

In silico studies using molecular docking have predicted that this compound could act as a 5-lipoxygenase inhibitor, which is crucial in mediating inflammatory responses .

Neuroprotective Effects

Emerging research suggests that tetrazolo-pyrimidine derivatives may also exhibit neuroprotective properties. These compounds can potentially protect neuronal cells from oxidative stress and apoptosis.

Case Study:

Investigations into related compounds have shown promise in models of neurodegenerative diseases, highlighting their ability to modulate neuroinflammatory processes and promote neuronal survival .

Activity TypeCell Line/TargetIC50 (μM)Reference
AnticancerMCF-73.23
AnticancerHCT-1161.9 - 7.52
Anti-inflammatory5-lipoxygenasePredicted Inhibitor
NeuroprotectiveNeuronal CellsNot specified

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among tetrazolo[1,5-a]pyrimidine derivatives include:

  • Position 7 substituents : Aromatic groups (e.g., halogenated phenyl, methoxyphenyl, benzyloxy-phenyl).
  • Carboxamide substituents : N-aryl or N-alkyl groups with electron-donating or withdrawing moieties.
  • Heterocycle type : Triazolo[1,5-a]pyrimidines (e.g., ) vs. tetrazolo[1,5-a]pyrimidines (e.g., target compound), which differ in nitrogen content and ring strain.

Physicochemical Properties

  • Solubility : The target compound’s 3-hydroxyphenyl and 2-methoxyphenyl groups likely enhance water solubility via hydrogen bonding and polar interactions, contrasting with lipophilic analogs like 5k (4-bromophenyl).
  • Stability : Tetrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., nitro, chloro) may exhibit lower thermal stability than those with electron-donating substituents (e.g., methoxy, hydroxyl).

Preparation Methods

Traditional Reflux Method

The classical approach to synthesizing tetrazolo[1,5-a]pyrimidine derivatives involves a one-pot MCR of 1 H-tetrazol-5-amine, aldehydes, and 1,3-dicarbonyl precursors. For the target compound, 3-hydroxybenzaldehyde serves as the aldehyde component, introducing the 3-hydroxyphenyl moiety at position 7. The reaction proceeds in dimethylformamide (DMF) with triethylamine (Et3N) as a base, facilitating cyclocondensation at 120°C over 10 hours. The carboxamide group at position 6 is incorporated via N-(2-methoxyphenyl)-3-oxobutanamide, which reacts with the tetrazolo-pyrimidine intermediate during the final cyclization step.

Key steps include:

  • Aldol condensation between 3-hydroxybenzaldehyde and N-(2-methoxyphenyl)-3-oxobutanamide to form a β-keto-enamine intermediate.
  • Cyclization with 1 H-tetrazol-5-amine under basic conditions, yielding the tetrazolo[1,5-a]pyrimidine core.
  • Recrystallization from ethanol or DMF to isolate the product.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid, energy-efficient alternative. A three-component reaction of 5-aminotetrazole, 3-hydroxybenzaldehyde, and N-(2-methoxyphenyl)-3-oxobutanamide in water under microwave activation (100°C, 25–30 minutes) achieves comparable yields (80–85%) to traditional methods. The aqueous medium enhances green chemistry metrics, while microwave heating accelerates reaction kinetics by promoting uniform thermal distribution.

Magnetic Nanoparticle-Catalyzed Synthesis

Fe3O4@SiO2-(PP)(HSO4)2, a bifunctional magnetic catalyst, enables solvent-free synthesis. The catalyst’s Brønsted acid sites activate carbonyl groups, while its Lewis acid sites facilitate imine formation. Under these conditions, the reaction completes within 2 hours at 90°C, achieving 92% yield. The magnetic properties allow effortless catalyst recovery via external magnets, reducing waste.

Optimization of Reaction Conditions

Solvent and Base Selection

DMF and Et3N are critical for traditional reflux, as polar aprotic solvents stabilize intermediates, and bases deprotonate nucleophilic species. Substituting DMF with ethanol or water in uncatalyzed reactions results in no product formation, highlighting the necessity of solvent-catalyst synergy.

Temperature and Time

  • Traditional reflux : 120°C for 10 hours ensures complete cyclization but risks thermal degradation of the hydroxyphenyl group.
  • Microwave : 100°C for 30 minutes minimizes side reactions while maintaining efficiency.
  • Magnetic catalyst : 90°C for 2 hours balances speed and selectivity.

Catalyst Loading

Fe3O4@SiO2-(PP)(HSO4)2 achieves optimal performance at 15 mg/mmol substrate, beyond which aggregation reduces active surface area.

Analytical Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d6):
    • δ 2.35 (s, 3H, C5-CH3).
    • δ 6.75–7.45 (m, 8H, aromatic protons from hydroxyphenyl and methoxyphenyl).
    • δ 9.12 (s, 1H, NH of carboxamide).
  • IR (ATR): 1675 cm−1 (C=O stretch), 3250 cm−1 (O-H of phenol).

Chromatographic Purity

Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) confirms single-spot development (Rf = 0.52), while HPLC (C18 column, acetonitrile/water) shows >98% purity.

Comparative Analysis of Synthetic Routes

Parameter Traditional Reflux Microwave Magnetic Catalyst
Yield 78–82% 80–85% 90–92%
Time 10 hours 30 minutes 2 hours
Solvent DMF Water Solvent-free
Catalyst Recovery Not applicable Not applicable Magnetic separation
Energy Efficiency Low High Moderate

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